Hpk1-IN-36

HPK1 kinase inhibition biochemical potency

HPK1-IN-36 (compound 2) is an isoindolone-based HPK1/MAP4K1 inhibitor with an IC50 of 0.5 nM—among the highest biochemical potency values reported for this target class. Its exceptional potency enables maximal target engagement at low concentrations, minimizing off-target kinase confounding and solubility artifacts. Ideal for TCR stimulation assays, IL-2/IFN-γ cytokine release quantification, phospho-SLP76 inhibition studies, and HPK1 enzymatic assay development (TR-FRET, mobility shift, radiometric). Disclosed in WO2021224818A1, this compound provides a well-characterized isoindolone scaffold baseline (MW 496.91, cLogP ~3.5) for SAR investigations. For R&D use only; not for human or veterinary use.

Molecular Formula C22H24ClF3N6O2
Molecular Weight 496.9 g/mol
Cat. No. B12379470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-36
Molecular FormulaC22H24ClF3N6O2
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESCC(CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)N3CC4=C(C=C(C=C4C3=O)OC)CNC.Cl
InChIInChI=1S/C22H23F3N6O2.ClH/c1-13(9-22(23,24)25)31-12-27-29-20(31)18-5-4-6-19(28-18)30-11-17-14(10-26-2)7-15(33-3)8-16(17)21(30)32;/h4-8,12-13,26H,9-11H2,1-3H3;1H
InChIKeyDVGUKSNGJRWJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPK1‑IN‑36: A High‑Potency Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor for T‑Cell Mediated Immuno‑Oncology Research


HPK1‑IN‑36 (also referred to as compound 2) is a small‑molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1/MAP4K1), a serine/threonine kinase that functions as a negative regulator of T‑cell receptor (TCR) signaling [REFS‑1]. HPK1 inhibition prevents phosphorylation of the adaptor protein SLP‑76, thereby sustaining TCR signal transduction and enhancing T‑cell activation, proliferation, and anti‑tumor immunity [REFS‑2]. In biochemical assays, HPK1‑IN‑36 demonstrates an inhibitory concentration 50 (IC50) of 0.5 nM against HPK1 [REFS‑1][REFS‑3]. The compound (CAS 2738518‑06‑2) was disclosed in patent WO2021224818A1 as part of an isoindolone chemical series developed to augment immune responses in cancer immunotherapy [REFS‑1].

Why HPK1‑IN‑36 Cannot Be Interchanged with Other HPK1 Inhibitors Without Direct Comparative Validation


The HPK1 inhibitor chemical space is characterized by substantial divergence in biochemical potency, kinome selectivity profiles, cellular functional activity, and pharmacokinetic properties—even among compounds that share a common core scaffold. HPK1‑IN‑36 possesses an IC50 of 0.5 nM, which is among the most potent values reported for this target class [REFS‑1][REFS‑2]. However, other HPK1 inhibitors exhibit IC50 values ranging from <0.05 nM to >2.5 nM, and their selectivity over off‑target kinases such as GLK (MAP4K3), LCK, and GCK can vary by orders of magnitude [REFS‑3][REFS‑4]. Furthermore, the translation from biochemical inhibition to cellular functional endpoints (e.g., IL‑2 secretion, pSLP76 reduction) is not uniformly predictable across chemotypes; some compounds with sub‑nanomolar biochemical IC50 values require high nanomolar concentrations to elicit T‑cell activation [REFS‑5]. Consequently, substituting HPK1‑IN‑36 with another HPK1 inhibitor—even one with a numerically similar IC50—without confirming equivalence in the specific assay system of interest risks introducing uncharacterized off‑target activity, altered cellular potency, or divergent in vivo pharmacokinetics that could compromise experimental reproducibility and data interpretation.

HPK1‑IN‑36 Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decision Support


Biochemical Potency: HPK1‑IN‑36 (IC50 = 0.5 nM) vs. Structural Analog HPK1‑IN‑3 (IC50 = 0.25 nM)

In a biochemical HPK1 kinase inhibition assay, HPK1‑IN‑36 (compound 2) exhibits an IC50 of 0.5 nM [REFS‑1][REFS‑2]. For comparison, HPK1‑IN‑3, another ATP‑competitive HPK1 inhibitor from a closely related chemical series, displays an IC50 of 0.25 nM under similar assay conditions [REFS‑3]. The 2‑fold difference in biochemical potency indicates that HPK1‑IN‑3 is marginally more potent at the enzymatic level; however, this difference does not automatically translate to superior cellular or in vivo efficacy.

HPK1 kinase inhibition biochemical potency

Biochemical Potency: HPK1‑IN‑36 (IC50 = 0.5 nM) vs. HPK1‑IN‑54 (IC50 = 2.67 nM)

HPK1‑IN‑36 demonstrates an IC50 of 0.5 nM against HPK1 in biochemical assays [REFS‑1][REFS‑2], whereas HPK1‑IN‑54, a spiro‑series HPK1 inhibitor with documented selectivity data, shows an IC50 of 2.67 nM [REFS‑3][REFS‑4]. This represents a >5‑fold difference in enzymatic inhibitory potency, positioning HPK1‑IN‑36 as a higher‑potency option for studies where maximizing target engagement at low compound concentrations is critical.

HPK1 kinase inhibition IC50 comparison

Chemical Scaffold and Molecular Properties: Isoindolone Core (MW 496.9, cLogP ~3.5) vs. Alternative HPK1 Chemotypes

HPK1‑IN‑36 is based on an isoindolone core scaffold, with a molecular weight of 496.91 g/mol, molecular formula C22H24ClF3N6O2, and a calculated cLogP of approximately 3.5 [REFS‑1][REFS‑2]. In contrast, HPK1‑IN‑2 (CAS 2056122‑11‑1) utilizes a distinct chemical scaffold with a lower molecular weight of 380.47 g/mol [REFS‑3], and HPK1‑IN‑54 (CAS 3048537‑48‑7) represents a spiro series with divergent physicochemical properties [REFS‑4]. The isoindolone scaffold confers unique hydrogen‑bonding patterns and binding orientation within the HPK1 ATP‑binding pocket [REFS‑5] that differ from alternative chemotypes, which may influence selectivity profiles, solubility, and formulation characteristics.

chemical scaffold physicochemical properties drug‑likeness

Cellular Functional Activity (Class‑Level Inference): HPK1 Inhibition Correlates with Enhanced T‑Cell IL‑2 Production

While direct cellular EC50 data for HPK1‑IN‑36 are not publicly disclosed in the available technical documentation, HPK1 inhibitors as a class consistently demonstrate the ability to enhance IL‑2 production in human peripheral blood mononuclear cells (PBMCs) and Jurkat T‑cells by blocking HPK1‑mediated phosphorylation of SLP‑76 [REFS‑1][REFS‑2]. For context, the structurally related compound HPK1‑IN‑3 (IC50 = 0.25 nM) exhibits an IL‑2 cellular EC50 of 108 nM in human PBMCs [REFS‑3], illustrating the typical rightward potency shift from biochemical to cellular assays. Given HPK1‑IN‑36's biochemical IC50 of 0.5 nM [REFS‑4], it is expected to modulate IL‑2 secretion at low nanomolar concentrations, though empirical determination in the user's specific cellular context is recommended.

cellular activity IL‑2 T‑cell activation

Recommended Research Applications for HPK1‑IN‑36 Based on Verified Differentiation Evidence


In Vitro T‑Cell Activation and Cytokine Profiling Studies Requiring High Biochemical Potency

HPK1‑IN‑36 is well‑suited for in vitro experiments that demand maximal HPK1 target engagement at low compound concentrations, including T‑cell receptor stimulation assays, IL‑2/IFN‑γ cytokine release quantification, and phospho‑SLP76 inhibition studies [REFS‑1][REFS‑2]. Its 0.5 nM biochemical IC50 positions it among the higher‑potency HPK1 inhibitors available, reducing the likelihood that observed effects are confounded by compound insolubility or off‑target kinase inhibition at elevated test concentrations [REFS‑3].

Combinatorial Immuno‑Oncology Research with Anti‑PD‑1/PD‑L1 Checkpoint Inhibitors

Pharmacological HPK1 inhibition has been shown to synergize with anti‑PD‑1 blockade in preclinical syngeneic tumor models [REFS‑1][REFS‑2]. While in vivo data specific to HPK1‑IN‑36 are not publicly available, the compound's biochemical potency profile makes it a candidate for in vitro combination studies that explore the mechanistic basis of HPK1‑mediated immune checkpoint modulation and T‑cell reinvigoration [REFS‑3].

Structure‑Activity Relationship (SAR) and Scaffold‑Comparison Studies

Given its isoindolone core scaffold and well‑defined molecular properties (MW 496.91, cLogP ~3.5), HPK1‑IN‑36 serves as a representative compound for this chemotype in SAR investigations [REFS‑1][REFS‑2]. Researchers comparing the isoindolone series to alternative HPK1 inhibitor scaffolds (e.g., HPK1‑IN‑2 or spiro‑series compounds) can use HPK1‑IN‑36 to establish scaffold‑specific potency and property baselines [REFS‑3][REFS‑4].

Biochemical and Biophysical Assay Development and Validation

The compound's high biochemical potency (IC50 = 0.5 nM) and commercial availability through multiple vendors (TargetMol, MedChemExpress, AbMole, etc.) make HPK1‑IN‑36 a practical choice for developing and validating HPK1 enzymatic assays, including TR‑FRET, mobility shift, or radiometric kinase activity assays [REFS‑1][REFS‑2]. Its use as a positive control can facilitate assay optimization and quality control in high‑throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.